molecular formula C14H15N3 B15181914 7-(1-Methylethyl)-6-phenyl-1H-imidazo(1,2-b)pyrazole CAS No. 130598-83-3

7-(1-Methylethyl)-6-phenyl-1H-imidazo(1,2-b)pyrazole

Cat. No.: B15181914
CAS No.: 130598-83-3
M. Wt: 225.29 g/mol
InChI Key: ZZLBUIQATLYXHI-UHFFFAOYSA-N
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Description

7-(1-Methylethyl)-6-phenyl-1H-imidazo(1,2-b)pyrazole is a heterocyclic compound that belongs to the class of imidazo-pyrazoles This compound is characterized by its unique structure, which includes an imidazo ring fused to a pyrazole ring, with a phenyl group at the 6th position and an isopropyl group at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1-Methylethyl)-6-phenyl-1H-imidazo(1,2-b)pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5-phenylpyrazole with isopropyl isocyanide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

7-(1-Methylethyl)-6-phenyl-1H-imidazo(1,2-b)pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-(1-Methylethyl)-6-phenyl-1H-imidazo(1,2-b)pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(1-Methylethyl)-6-phenyl-1H-imidazo(1,2-b)pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the target .

Comparison with Similar Compounds

Similar Compounds

  • 7-(1-Methylethyl)-6-phenyl-1H-imidazo(1,2-b)pyridine
  • 7-(1-Methylethyl)-6-phenyl-1H-imidazo(1,2-b)thiazole
  • 7-(1-Methylethyl)-6-phenyl-1H-imidazo(1,2-b)oxazole

Uniqueness

Compared to similar compounds, 7-(1-Methylethyl)-6-phenyl-1H-imidazo(1,2-b)pyrazole exhibits unique properties due to the presence of the pyrazole ring. This ring structure imparts distinct electronic and steric characteristics, which can influence the compound’s reactivity and interaction with biological targets .

Properties

CAS No.

130598-83-3

Molecular Formula

C14H15N3

Molecular Weight

225.29 g/mol

IUPAC Name

6-phenyl-7-propan-2-yl-5H-imidazo[1,2-b]pyrazole

InChI

InChI=1S/C14H15N3/c1-10(2)12-13(11-6-4-3-5-7-11)16-17-9-8-15-14(12)17/h3-10,16H,1-2H3

InChI Key

ZZLBUIQATLYXHI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(NN2C1=NC=C2)C3=CC=CC=C3

Origin of Product

United States

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